molecular formula C10H9Cl2N3 B8171079 2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine

2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8171079
M. Wt: 242.10 g/mol
InChI Key: LITNZJDPZQUBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound belonging to the class of pyrrolopyrimidines. This compound features a pyrrolopyrimidine core with chlorine atoms at the 2 and 4 positions and a cyclopropylmethyl group at the 7 position. It is a versatile intermediate used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriately substituted pyrroles with chlorinating agents under controlled conditions. The cyclopropylmethyl group can be introduced through a subsequent alkylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The process involves careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyrrolopyrimidine core to its corresponding oxidized derivatives.

  • Reduction: Reduction of the chlorine atoms to produce less halogenated analogs.

  • Substitution: Replacement of the chlorine atoms or the cyclopropylmethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized pyrrolopyrimidines.

  • Reduction: Less halogenated pyrrolopyrimidines.

  • Substitution: Diverse derivatives with different functional groups.

Scientific Research Applications

2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is used in several scientific research areas:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Studying the biological activity of pyrrolopyrimidines and their derivatives.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the cyclopropylmethyl group.

  • 7-(Cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chlorine atoms at the 2 and 4 positions.

  • 2,4-Dichloro-7-(ethyl)-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with an ethyl group instead of cyclopropylmethyl.

Uniqueness: 2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine atoms and the cyclopropylmethyl group, which can influence its reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemical synthesis, drug discovery, and industrial applications.

Properties

IUPAC Name

2,4-dichloro-7-(cyclopropylmethyl)pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-8-7-3-4-15(5-6-1-2-6)9(7)14-10(12)13-8/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITNZJDPZQUBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=C2N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.